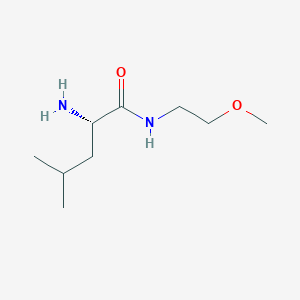
N1-(2-methoxyethyl)-L-leucinamide
Übersicht
Beschreibung
N1-(2-methoxyethyl)-L-leucinamide, also known as N1-Methyl-L-leucinamide, is a derivative of the amino acid leucine. It is a white, crystalline solid that is soluble in water and organic solvents. It has a variety of applications, including use in biochemical research and drug development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research has developed methods for synthesizing pseudopeptides with N-(hydroxy)amide-containing structures, which have applications in peptide coupling and drug design. For example, a study by Wang and Phanstiel (2000) demonstrated the synthesis of N-(hydroxy)amide-containing pseudopeptides, highlighting a practical synthetic strategy that addresses racemization issues, which is critical for the development of peptide-based therapeutics (Wang & Phanstiel, 2000).
Pharmacological Applications
In the realm of pharmacology, compounds similar to "N1-(2-methoxyethyl)-L-leucinamide" have been studied for their impact on biological systems. For instance, Bergagnini-Kolev et al. (2017) investigated N1-methylnicotinamide as an endogenous probe for renal transporter activity, which has implications for understanding drug excretion and the pharmacokinetics of medications in pregnant women (Bergagnini-Kolev et al., 2017).
Material Science Applications
In material science, novel compounds and their derivatives are explored for unique properties such as sol-gel transitions. Pang et al. (2016) reported on a naphthalimide-based derivative that undergoes a sol-gel transition accelerated by ultrasound, sensitive to body temperature. This material has potential applications in sensors for detecting human body temperature, showcasing the interdisciplinary applications of chemical compounds (Pang et al., 2016).
Wirkmechanismus
Target of Action
N1-(2-methoxyethyl)-L-leucinamide, also known as Nusinersen, is an antisense oligonucleotide . Its primary target is the intron splicing silencer-N1 (ISS-N1), a site present ten nucleotides down to the junction of exon 7 and intron 7 . This site is crucial in the pre-messenger RNA (pre-mRNA) transcript of the Survival Motor Neuron 2 (SMN2) gene .
Mode of Action
Nusinersen binds to the ISS-N1 site on the SMN2 pre-mRNA . This binding prevents the recruitment of heterogeneous nuclear ribonucleoprotein (hnRNP) to the ISS-N1 site . As a result, it modulates the splicing of SMN2 pre-mRNA to increase the inclusion of exon 7 . This process ultimately leads to an increase in the production of full-length SMN protein .
Biochemical Pathways
The action of Nusinersen affects the splicing of SMN2 pre-mRNA, a critical biochemical pathway in the production of SMN protein . The SMN protein is essential for the survival and functioning of motor neurons . Therefore, increasing the production of this protein can have significant downstream effects, particularly in conditions like Spinal Muscular Atrophy (SMA) where SMN protein levels are insufficient .
Pharmacokinetics
Nusinersen is administered intrathecally, which means it is injected into the spinal canal . This route of administration allows the drug to directly reach the central nervous system. The bioavailability of Nusinersen is 100% when administered intrathecally . It has a prolonged cerebrospinal fluid (CSF) drug half-life of 135–177 days after initial clearance .
Result of Action
The primary result of Nusinersen’s action is the increased production of full-length SMN protein . This increase can have significant molecular and cellular effects, particularly in the context of SMA. By increasing the levels of SMN protein, Nusinersen can help to mitigate the motor neuron degeneration that characterizes this condition .
Eigenschaften
IUPAC Name |
(2S)-2-amino-N-(2-methoxyethyl)-4-methylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-7(2)6-8(10)9(12)11-4-5-13-3/h7-8H,4-6,10H2,1-3H3,(H,11,12)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXFLZLSSFQJFN-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCCOC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCCOC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




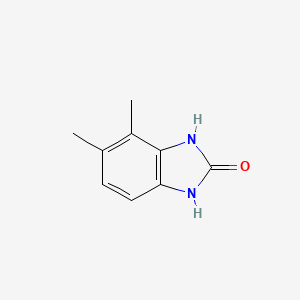
![{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B3091175.png)
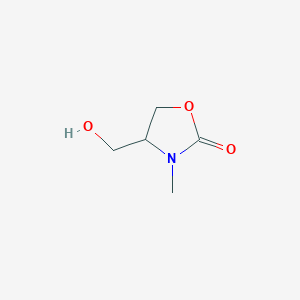
![[(2S,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl]methyl benzoate](/img/structure/B3091197.png)
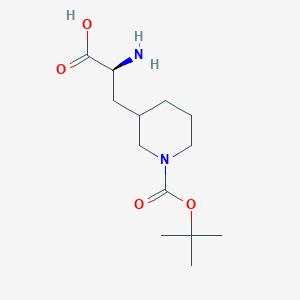

(propan-2-yl)amine](/img/structure/B3091221.png)
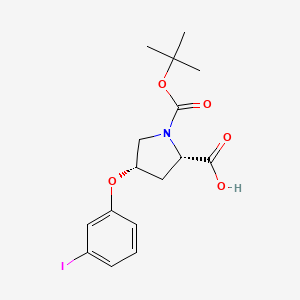


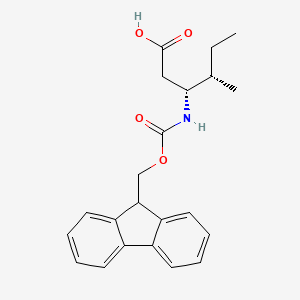
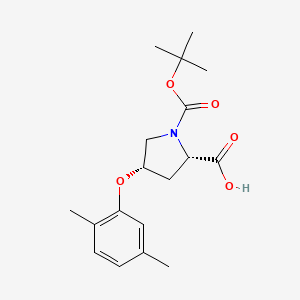
![(2S,4S)-4-([1,1'-Biphenyl]-2-yloxy)-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B3091265.png)